SU11274 inhibits the kinase activity of c-Met by binding to the kinase domain of the receptor. [, ] This binding prevents the autophosphorylation of c-Met at specific tyrosine residues, which are essential for the activation of downstream signaling pathways involved in cell growth, survival, and proliferation. [, ] By blocking these pathways, SU11274 induces cell cycle arrest and apoptosis in cancer cells. []
The role of c-Met in cancer development and progression: SU11274 has been used to study the effects of c-Met inhibition in various cancer cell lines, including hepatocellular carcinoma, demonstrating its potential as a therapeutic target. [, ]
The development of novel cancer therapies: The characterization of SU11274 as a potent and selective c-Met inhibitor has provided valuable insights for the development of more clinically relevant c-Met inhibitors for cancer treatment. [, ]
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4